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Abstract
A-940894 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player

in inflammatory and immune responses. Developed by Abbott Laboratories, this small molecule

has been instrumental in elucidating the physiological roles of the H4R and has shown promise

in preclinical models of inflammatory diseases. This technical guide provides a comprehensive

overview of the discovery, synthesis, and pharmacological characterization of A-940894,

including detailed experimental methodologies and a summary of its key in vitro and in vivo

properties.

Discovery and Development History
A-940894, with the chemical name 4-piperazin-1-yl-6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-

d]pyrimidin-2-ylamine, emerged from a discovery program at Abbott Laboratories aimed at

identifying potent and selective antagonists for the then newly discovered histamine H4

receptor. The H4 receptor's predominant expression in hematopoietic cells, such as mast cells,

eosinophils, and T-cells, pointed to its potential as a therapeutic target for inflammatory

conditions like asthma and allergic rhinitis.

The primary preclinical characterization of A-940894 was published by Strakhova and

colleagues in the British Journal of Pharmacology in 2009. This seminal paper established A-
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940894 as a high-affinity H4R antagonist with excellent selectivity over other histamine

receptor subtypes and favorable pharmacokinetic properties in preclinical species.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for A-940894 from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of A-940894

Receptor Species Ki (nM)

Histamine H4 Human 71

Histamine H4 Rat 7.6

Histamine H1 Human > 3900

Histamine H2 Human > 3900

Histamine H3 Human > 3900

Table 2: In Vitro Functional Antagonist Activity of A-940894

Assay Cell Type/System Species Kb (nM)

Histamine-evoked

Calcium Mobilization

HEK293 cells co-

transfected with Gαqi5

and H4R

Human 74

Histamine-evoked

Calcium Mobilization

HEK293 cells co-

transfected with Gαqi5

and H4R

Rat 18

Histamine-evoked

Calcium Mobilization

HEK293 cells co-

transfected with Gαqi5

and H4R

Mouse 15

Table 3: Preclinical Pharmacokinetic Properties of A-940894 (10 mg/kg p.o.)
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Species Half-life (t1/2) (hours) Oral Bioavailability (%)

Rat 3.4 33-37

Mouse 8.6 33-37

Experimental Protocols
Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of A-940894 for histamine receptors.

Methodology:

Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing

the recombinant human or rat histamine H4 receptor.

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

Radioligand: [3H]-Histamine.

Procedure:

Cell membranes were incubated with a fixed concentration of [3H]-histamine and

increasing concentrations of A-940894 in a 96-well plate.

Non-specific binding was determined in the presence of a high concentration of an

unlabeled H4R ligand (e.g., JNJ 7777120).

The reaction was incubated to equilibrium.

Bound and free radioligand were separated by rapid filtration through glass fiber filters

using a cell harvester.

The radioactivity retained on the filters was quantified by liquid scintillation counting.

Data Analysis: The Ki values were calculated from the IC50 values using the Cheng-

Prusoff equation.
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Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of A-940894 at the H4 receptor.

Methodology:

Cell Line: HEK293 cells co-expressing the respective species-specific H4 receptor and the

G-protein Gαqi5 to couple the Gi/o-linked H4R to the calcium signaling pathway.

Fluorescent Dye: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4

AM).

Procedure:

Cells were pre-incubated with varying concentrations of A-940894.

Histamine was added to stimulate the H4 receptor.

Changes in intracellular calcium concentration were measured using a fluorometric

imaging plate reader (FLIPR).

Data Analysis: The antagonist dissociation constant (Kb) was determined by analyzing the

concentration-dependent inhibition of the histamine-induced calcium response.

Eosinophil Chemotaxis Assay
Objective: To evaluate the effect of A-940894 on histamine-induced eosinophil migration.

Methodology:

Cell Isolation: Eosinophils were isolated from human peripheral blood.

Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a

porous membrane was used.

Procedure:

Eosinophils, pre-incubated with A-940894 or vehicle, were placed in the upper chamber.
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Histamine, as the chemoattractant, was placed in the lower chamber.

The chamber was incubated to allow for cell migration through the membrane.

Migrated cells in the lower chamber were quantified.

Data Analysis: The inhibition of histamine-induced chemotaxis by A-940894 was

determined.

Zymosan-Induced Peritonitis in Mice
Objective: To assess the in vivo anti-inflammatory activity of A-940894.

Methodology:

Animal Model: Male BALB/c mice.

Induction of Peritonitis: Mice were administered an intraperitoneal (i.p.) injection of

zymosan A.

Drug Administration: A-940894 was administered orally (p.o.) prior to the zymosan

challenge.

Outcome Measures:

At a specified time point after zymosan injection, peritoneal lavage was performed to

collect inflammatory cells.

The total number of infiltrating cells, particularly neutrophils, was determined by cell

counting.

Levels of inflammatory mediators, such as prostaglandin D2, in the peritoneal fluid were

measured by ELISA.

Data Analysis: The effect of A-940894 on zymosan-induced neutrophil influx and

inflammatory mediator production was compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows
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Caption: Histamine H4 Receptor Signaling Pathway and Point of Intervention for A-940894.
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Caption: Experimental Workflow for the Radioligand Binding Assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1666458?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment

Induction of Inflammation

Sample Collection

Analysis

Administer A-940894
(p.o.) to Mice

Induce Peritonitis
(i.p. Zymosan injection)

Perform Peritoneal Lavage

Quantify Neutrophil Influx Measure Inflammatory Mediators
(e.g., PGD₂)

Click to download full resolution via product page

Caption: Experimental Workflow for the Zymosan-Induced Peritonitis Model.

Conclusion
A-940894 is a well-characterized, potent, and selective histamine H4 receptor antagonist that

has been a valuable tool for preclinical research into the role of the H4R in inflammation and

immunity. Its favorable in vitro and in vivo pharmacological profile, including oral bioavailability,

has demonstrated the potential of H4R antagonism as a therapeutic strategy for inflammatory

diseases. This technical guide provides a foundational understanding of the discovery and

development of A-940894 for researchers and scientists in the field of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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